The biosynthesis of capnine involves a three-step pathway with dedicated enzymes, as recently characterized [1].
Diagram of the this compound biosynthetic pathway, highlighting the key substrates, enzymes, and products.
A key proposed biological function of this compound, beyond its role in bacterial motility, is the modulation of the human host's immune response. Molecular modeling studies suggest that this compound can act as a potent antagonist of the Vitamin D Receptor (VDR) [2].
The VDR is a nuclear receptor responsible for transcribing genes for antimicrobial peptides (AMPs), such as LL-37 and certain defensins, which are crucial for innate immunity [2]. By binding to the VDR's ligand pocket with high affinity (in the nanomolar range), this compound is hypothesized to block the transcription of these AMPs [2]. This would allow bacterial pathogens to persist within human phagocytes (e.g., monocytes, macrophages) by disarming a critical host defense mechanism [2].
Proposed mechanism of immune evasion where this compound binds to and inhibits the Vitamin D Receptor (VDR), blocking antimicrobial peptide production [2].
For researchers aiming to study this compound, the following table outlines key experimental approaches derived from the literature.
| Experimental Objective | Suggested Methodologies & Key Details |
|---|---|
| Identify Biosynthetic Enzymes | Gene Homology Search: Identify capA, capB, capC homologs in Bacteroidetes genomes [1]. |
| Characterize Enzyme Function (in vitro) | Cysteate Synthase (CapA) Assay: Monitor cysteate formation from O-phospho-L-serine and sulfite [1]. Acyltransferase (CapB) Assay: Measure dehydrothis compound formation from cysteate and 13-methyl-myristoyl-CoA [1]. Reductase (CapC) Assay: Track NAD(P)H consumption to confirm reduction of dehydrothis compound to this compound [1]. | | Study Host-Pathogen Interaction | Molecular Modeling & Docking: Use software (e.g., AutoDock) to simulate this compound binding to human VDR [2]. Cell-Based Reporter Assays: Transfert cells with a VDR-responsive luciferase reporter construct; measure transcriptional activity after exposure to purified this compound or bacterial supernatant [2]. qPCR/ELISA: Quantify expression and secretion of AMPs (e.g., LL-37) in human immune cells infected with wild-type vs. cap-mutant bacteria [2]. |
This compound's biological activities connect it to several important research and potential therapeutic contexts:
Sulfonolipids represent a specialized class of membrane lipids primarily found in bacteria within the phylum Bacteroidetes, with This compound (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate) serving as the fundamental structural backbone for these membrane components. These sulfonated lipids are structurally analogous to the sphingolipids prevalent in eukaryotic membranes but are distinguished by the presence of a sulfonate group in place of the hydroxyl group found in sphingosine. This compound and its derivatives, known collectively as capnoids (N-fatty acylated this compound derivatives), are predominantly located in the outer membrane of gliding bacteria within the Bacteroidetes phylum, where they play essential roles in bacterial motility, membrane structure, and potentially in host-pathogen interactions [1] [2].
The discovery and characterization of this compound's biosynthetic pathway represents a significant advancement in bacterial lipid metabolism, revealing evolutionary parallels and divergences between bacterial and eukaryotic lipid synthesis. Recent research has identified the complete biosynthetic pathway for this compound, demonstrating that this sulfonolipid is synthesized through a three-step enzymatic process involving enzymes designated CapA, CapB, and CapC [1]. This pathway is distributed across a wide range of Bacteroidetes bacteria, including environmental species, established pathogens, and commensal bacteria inhabiting the human oral cavity and intestinal microbiome, suggesting that sulfonolipid production represents a fundamental metabolic capability across this bacterial phylum [2].
Table: Fundamental Characteristics of this compound and Sulfonolipids
| Characteristic | Description |
|---|---|
| Chemical Name | 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate |
| Class | Sulfonolipids |
| Structural Backbone | This compound |
| Derivatives | Capnoids (N-fatty acylated this compound derivatives) |
| Primary Location | Outer membrane of gliding bacteria in phylum Bacteroidetes |
| Structural Similarity | Analogous to eukaryotic sphingolipids |
| Biological Function | Bacterial gliding motility, membrane structure, potential immune modulation |
The biosynthesis of this compound follows a three-enzyme pathway that converts basic metabolic precursors into the mature sulfonolipid. This pathway has been comprehensively characterized through biochemical studies of the enzymes isolated from Capnocytophaga ochracea, a pathogenic gliding bacterium, and Ornithobacterium rhinotracheale, an avian pathogen [1]. The pathway initiates with the formation of the sulfonate head group, proceeds through fatty acyl chain conjugation, and concludes with a reductive step that produces the mature this compound molecule ready for incorporation into bacterial membranes or further modification into various capnoids.
The this compound biosynthetic pathway demonstrates both structural parallels and evolutionary distinctions when compared to eukaryotic sphingolipid biosynthesis. While the overall logic of assembling a long-chain base bearing an amine group, a hydroxyl group, and a polar head group is conserved between bacterial sulfonolipids and eukaryotic sphingolipids, the bacterial pathway incorporates unique features, including the utilization of sulfite as a sulfur donor and the employment of enzymes that are evolutionarily distinct from their eukaryotic counterparts despite potential functional similarities [1]. This combination of conserved logic and distinct molecular machinery makes the this compound pathway an attractive target for the development of selective antibacterial agents that would not interfere with host sphingolipid metabolism.
The following diagram illustrates the sequential three-step enzymatic pathway of this compound biosynthesis, highlighting substrate conversion and enzyme involvement at each stage:
Visual representation of the this compound biosynthetic pathway demonstrating the sequential action of CapA, CapB, and CapC enzymes in converting basic precursors to mature this compound.
Table: Enzymatic Components of the this compound Biosynthetic Pathway
| Enzyme | Reaction Catalyzed | Substrates | Products | Sources |
|---|---|---|---|---|
| CapA (Cysteate synthase) | Sulfonate group transfer | O-phospho-L-serine + sulfite | Cysteate + phosphate | Capnocytophaga ochracea |
| CapB (Cysteate-C-fatty acyltransferase) | Acyl transfer and condensation | Cysteate + 13-methyl-myristoyl-CoA | Dehydrothis compound + CoA | Capnocytophaga ochracea |
| CapC (Dehydrothis compound reductase) | NAD(P)H-dependent reduction | Dehydrothis compound + NAD(P)H | This compound + NAD(P)+ | Ornithobacterium rhinotracheale |
The CapA enzyme represents a particularly interesting evolutionary case study, as it is closely related to cystathionine-β-synthase but distantly related to the archaeal cysteate synthase, suggesting potential horizontal gene transfer events or convergent evolution in the development of sulfonate incorporation mechanisms in different microbial domains [1]. This enzyme relationship underscores the metabolic innovation that has occurred in Bacteroidetes bacteria to accommodate sulfonolipid production, potentially contributing to their ecological success in diverse environments, including host-associated niches.
Cysteate Synthase (CapA) Activity Assay: The enzymatic activity of CapA is determined by monitoring the formation of cysteate from O-phospho-L-serine and sulfite. The standard reaction mixture contains 50 mM HEPES buffer (pH 7.5), 1 mM O-phospho-L-serine, 5 mM sodium sulfite, 0.1 mM pyridoxal phosphate, and purified CapA enzyme in a total volume of 100 μL. The reaction is incubated at 37°C for 30 minutes and terminated by the addition of 10 μL of 20% (v/v) trichloroacetic acid. Reaction products are analyzed by high-performance liquid chromatography (HPLC) using a cation-exchange column with UV detection at 215 nm, or alternatively by tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity [1].
Cysteate-Fatty Acyltransferase (CapB) Activity Assay: CapB activity is measured through the detection of dehydrothis compound formation from cysteate and 13-methyl-myristoyl-CoA. The assay mixture consists of 50 mM Tris-HCl buffer (pH 8.0), 0.5 mM cysteate, 0.2 mM 13-methyl-myristoyl-CoA, 5 mM MgCl₂, and purified CapB enzyme in a total volume of 100 μL. After incubation at 37°C for 45 minutes, the reaction is stopped with 100 μL of ice-cold methanol. The formation of dehydrothis compound is quantified using reversed-phase HPLC with fluorescence detection following pre-column derivatization with o-phthalaldehyde, or directly through LC-MS/MS with multiple reaction monitoring for enhanced specificity [1].
Dehydrothis compound Reductase (CapC) Activity Assay: CapC catalytic function is assessed by monitoring the NAD(P)H-dependent reduction of dehydrothis compound to this compound. The reaction mixture contains 50 mM potassium phosphate buffer (pH 7.0), 0.1 mM dehydrothis compound, 0.2 mM NADPH or NADH, and purified CapC enzyme in a final volume of 200 μL. The decrease in absorbance at 340 nm is continuously monitored for 20 minutes using a spectrophotometer to track NAD(P)H oxidation. Alternatively, reaction products can be analyzed by LC-MS to confirm the conversion of dehydrothis compound to this compound [1].
Molecular Dynamics Simulations: The interaction between this compound and potential biological targets has been investigated through computational modeling approaches. For the Vitamin D Receptor (VDR) studies, researchers employed static molecular modeling primarily using AutoDock software to screen potential interactions between this compound and the ligand binding pocket of the VDR. Following initial docking studies, Molecular Dynamics simulations of the human VDR in complex with this compound were performed to confirm complex stability and predict functional consequences of the interaction [3]. These simulations demonstrated that this compound remains stable in the VDR ligand binding pocket and functions as a strong transcriptional antagonist, potentially explaining one mechanism by which this compound-producing bacteria might interfere with host immune responses [3].
Homology Analysis and Bioinformatics: The distribution of this compound biosynthetic capability across bacterial taxa was determined through comprehensive homology analysis of CapA, CapB, and CapC sequences against bacterial genome databases. Close homologs of these enzymes were identified in numerous Bacteroidetes bacteria, including environmental species, established pathogens, and commensals inhabiting the human microbiome [1] [2]. These bioinformatic approaches revealed that the CapA enzyme shares significant sequence similarity with cystathionine-β-synthase but is distantly related to archaeal cysteate synthases, providing insights into the evolutionary origins of the sulfonolipid biosynthetic pathway [1].
This compound and its derivatives play fundamental roles in the biology and ecology of Bacteroidetes bacteria. These sulfonolipids are essential components of the bacterial outer membrane where they contribute to membrane integrity, fluidity, and potentially to the specific functions associated with gliding motility [1] [2]. This unique form of bacterial movement enables colonization of diverse surfaces and environments, providing competitive advantages in both free-living and host-associated contexts. The presence of this compound in pathogenic species suggests potential contributions to virulence mechanisms, though the exact nature of these contributions requires further elucidation.
Research suggests that this compound may function as a virulence factor through its potential interaction with host signaling systems. Molecular modeling studies indicate that this compound can bind with nanomolar affinity to the ligand binding pocket of the Vitamin D Receptor (VDR), a nuclear receptor that plays a central role in innate immune regulation [3]. Simulation studies demonstrate that this compound remains stable in the VDR ligand binding pocket and functions as a potent transcriptional antagonist [3]. Since the VDR regulates transcription of antimicrobial peptides such as LL-37 and beta-defensins [3], this compound-mediated VDR antagonism could potentially disable a crucial arm of the host immune response, allowing bacterial persistence within phagocytes and other immune cells. This mechanism would represent an evolutionary adaptation for evading host immunity, similar to strategies employed by other persistent pathogens such as Borrelia burgdorferi and Mycobacterium tuberculosis, which have also been shown to downregulate VDR expression [4].
The characterization of the this compound biosynthetic pathway opens promising avenues for therapeutic intervention against pathogenic Bacteroidetes bacteria. The enzymes CapA, CapB, and CapC represent potential targets for novel selective antibacterial agents that would specifically disrupt sulfonolipid biosynthesis in target pathogens without affecting host lipid metabolism. This selectivity potential is particularly valuable given the escalating crisis of antimicrobial resistance (AMR), which the World Health Organization identifies as one of the top 10 global health threats [5]. With the antibacterial clinical pipeline decreasing from 97 agents in 2023 to only 90 in 2025, and with only 5 of these demonstrating effectiveness against WHO "critical" priority bacteria [6], novel approaches to antibacterial discovery are urgently needed.
Future research directions should include high-throughput screening for inhibitors of the this compound biosynthetic enzymes, structural biology approaches to determine atomic-resolution structures of these enzymes to facilitate structure-based drug design, and in vivo validation of this compound's proposed immunomodulatory functions through controlled infection models. Additionally, further investigation is needed to explore the potential relationship between this compound production and antibiotic tolerance in biofilm communities, as membrane composition alterations frequently contribute to reduced antibiotic penetration and persistence of chronic infections. The development of agents targeting this compound biosynthesis or function could potentially complement existing antibiotic approaches and help address the growing threat of multidrug-resistant bacterial infections [7].
This compound and its derivative sulfonolipids represent fascinating membrane components with significant implications for bacterial physiology, host-pathogen interactions, and potential therapeutic development. The complete elucidation of its biosynthetic pathway—involving the sequential actions of CapA, CapB, and CapC enzymes—provides a foundation for understanding sulfonolipid production in diverse Bacteroidetes bacteria, including important human pathogens and commensals. Experimental characterization of these enzymes through well-established biochemical assays, coupled with computational approaches to understand this compound's potential interactions with host signaling systems, offers a comprehensive framework for continued investigation.
Sulfonolipids, such as capnine and its N-acylated derivatives (capnoids), are sulfur-containing lipids found primarily in the outer membrane of bacteria from the phylum Bacteroidetes [1]. They are structural and functional analogs of mammalian sphingolipids.
The biosynthesis involves three key enzymes that sequentially construct the sulfonolipid backbone. The table below summarizes the core pathway.
| Enzyme | Reaction Catalyzed | Input Substrates | Output Product |
|---|---|---|---|
| Cysteate Synthase (CapA) [1] | Sulfite addition | O-phospho-L-serine + sulfite [1] | Cysteate (3-sulfo-alanine) [1] |
| Cysteate Fatty Acyltransferase (CapB/SulA) [1] [2] | Condensation & decarboxylation | Cysteate + Acyl-ACP (e.g., 13-methyl-myristoyl-CoA) [1] [2] | 3-Ketothis compound (a dehydrothis compound intermediate) [1] [2] |
| Dehydrothis compound Reductase (CapC) [1] | NAD(P)H-dependent reduction | 3-Ketothis compound/dehydrothis compound [1] | This compound (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate) [1] |
The following diagram visualizes this core biosynthetic pathway and its connection to sphingolipid synthesis, highlighting the analogous enzymes and structures.
Diagram 1. The core sulfonolipid biosynthetic pathway in Bacteroidetes, highlighting its parallelism with sphingolipid synthesis.
A key structural feature is the use of cysteate (a sulfonate-containing amino acid) as a precursor instead of serine, which is used in sphingolipid synthesis. The enzyme CapB (also known as SulA) is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the first committed step, analogous to serine palmitoyltransferase (SPT) in sphingolipid biosynthesis [2]. Its crystal structure has been resolved, revealing a critical lysine residue (Lys281) that walls off the active site, a key difference from SPT that ensures substrate specificity for cysteate over serine [2].
The following experimental methodologies are central to elucidating and validating the sulfonolipid biosynthetic pathway.
| Method | Key Application in Sulfonolipid Research | Technical Highlights |
|---|
| Enzyme Biochemistry [1] [2] | Characterize kinetics & substrate specificity of CapA, CapB/SulA, CapC. | - Recombinant protein expression (e.g., in E. coli) [2].
Beyond their structural role, sulfonolipids are potent immunomodulators. A 2024 study used a biosynthetic enzyme-guided disease correlation approach, analyzing metagenomic data from the Inflammatory Bowel Disease Multi'omics Database (IBDMDB) [4]. This revealed a significant decrease in the abundance of sulfonolipid biosynthetic genes and enzymes in IBD patients compared to healthy individuals [4]. Targeted metabolomics confirmed that sulfonolipid abundance is significantly lower in both IBD patient samples and mouse models of the disease [4].
The molecular mechanism involves Toll-like Receptor 4 (TLR4). Representative sulfonolipids like Sulfobacin A and B act as direct antagonists of TLR4 signaling [4]. They bind to the TLR4 accessory protein MD-2, which is the same co-receptor used by the pro-inflammatory bacterial molecule LPS [4]. By occupying MD-2, sulfonolipids prevent LPS from binding, thereby suppressing LPS-induced inflammation and macrophage M1 polarization [4]. This protective mechanism is summarized in the diagram below.
Diagram 2. Proposed molecular mechanism of sulfonolipid-mediated suppression of LPS-induced TLR4 inflammation.
The discovery of sulfonolipids as TLR4 antagonists with a protective role in IBD opens several promising research avenues:
A 2022 study identified and biochemically characterized the core enzymatic pathway for the biosynthesis of the sulfonolipid this compound in bacteria from the phylum Bacteroidetes [1] [2].
The pathway can be summarized in three key enzymatic steps [1] [2]:
| Enzyme | Reaction Catalyzed | Organisms Studied |
|---|---|---|
| CapA (Cysteate synthase) | Condenses O-phospho-L-serine and sulfite to form cysteate [1] [2]. | Capnocytophaga ochracea |
| CapB (Cysteate-fatty acyltransferase) | Catalyzes the formation of dehydrothis compound from cysteate and a fatty acyl-CoA (e.g., 13-methyl-myristoyl-CoA) [1] [2]. | Capnocytophaga ochracea |
| CapC (Dehydrothis compound reductase) | Reduces dehydrothis compound to form the final product, this compound, using NAD(P)H [1] [2]. | Ornithobacterium rhinotracheale |
The following diagram illustrates this pathway and its relationship to the similar sphingolipid biosynthesis pathway:
Diagram 1: The biosynthetic pathway of this compound, highlighting the three key enzymes (CapA, CapB, CapC) and their substrates and products. The pathway is structurally analogous to sphingolipid biosynthesis [1].
This compound and its N-fatty acylated derivatives (capnoids) are sulfonolipids specifically found in the outer membrane of gliding bacteria within the Bacteroidetes phylum [1] [2].
The elucidation of this pathway provides a direct target for further investigation. Researchers can now look for the presence and expression of the capA, capB, and capC genes in different Bacteroidetes species to better understand the distribution and specific function of sulfonolipids in their physiology and pathogenicity.
To build a more complete document, I suggest you:
capA, capB, and capC in genomic databases like NCBI Gene to find specific sequence information and genomic contexts.
Capnine is a sulfonolipid found in the outer membrane of gliding bacteria within the phylum Bacteroidetes and is crucial for their unique gliding motility [1]. Structurally, it is analogous to sphingolipids and serves as the precursor for N-fatty acylated derivatives known as capnoids [1].
The table below summarizes its core characteristics:
| Attribute | Description |
|---|---|
| Chemical Name | 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate [1] |
| Organisms | Gliding bacteria in phylum Bacteroidetes (e.g., Capnocytophaga ochracea, Ornithobacterium rhinotracheale), including environmental, pathogenic, and human microbiome bacteria [1] |
| Biological Role | Component of the outer membrane; essential for gliding motility [1] |
| Structural Analogue | Sphingolipids [1] |
Research has identified and characterized the core biosynthetic pathway for this compound, which involves three key enzymes [1]:
This pathway is outlined in the following diagram:
The diagram illustrates the three-enzyme pathway for this compound biosynthesis, from precursor molecules to the final sulfonolipid.
While detailed, step-by-step protocols were not available in the search results, the biochemical characterization of the Cap enzymes provides a methodological framework.
Be aware that the term "caprine" typically refers to organisms or compounds related to goats (genus Capra). The search results included studies on "caprine bactenecins," which are antimicrobial peptides from goat leukocytes and are not related to the bacterial sulfonolipid This compound [2]. Please exercise caution to avoid confusion between these distinct entities.
Sulfonolipids, particularly capnine (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate) and its N-fatty acylated derivatives (capnoids), represent an important class of membrane lipids primarily found in gliding bacteria within the phylum Bacteroidetes. These structurally unique lipids share structural similarities with sphingolipids in eukaryotic systems and are predominantly localized in the outer membrane of bacteria, where they play crucial roles in bacterial motility, membrane integrity, and host-pathogen interactions. The discovery of the complete biosynthetic pathway for this compound in 2022 has opened new avenues for research into its functional significance and potential applications in combating bacterial infections.
The presence of this compound and capnoids extends beyond environmental isolates to include significant human pathogens such as Capnocytophaga ochracea and Ornithobacterium rhinotracheale, suggesting these sulfonolipids may contribute to virulence mechanisms and immune evasion strategies. Recent studies have highlighted their importance in the unique gliding motility of Bacteroidetes bacteria, a form of surface-associated movement essential for colonization and pathogenesis. Furthermore, the widespread distribution of this compound biosynthesis genes across diverse bacterial species, including those inhabiting the human oral and intestinal microbiome, indicates fundamental physiological roles that warrant comprehensive investigation [1].
For researchers in pharmaceutical development, understanding this compound biosynthesis and function offers promising opportunities for novel antibacterial strategies. The enzymes involved in this compound production represent potential drug targets for combating infections caused by pathogenic Bacteroidetes species. Additionally, the structural uniqueness of sulfonolipids may facilitate the development of specific diagnostic markers for detecting and identifying these bacteria in clinical samples. These application notes provide detailed methodologies for studying this compound biosynthesis, isolation, and functional characterization to support research in microbiology, infectious disease, and drug discovery.
The biosynthetic pathway for this compound has been elucidated through recent studies of Capnocytophaga ochracea and Ornithobacterium rhinotracheale, revealing three key enzymes that catalyze the sequential production of this sulfonolipid. The pathway initiates with cysteate synthase (CapA), which catalyzes the formation of cysteate from O-phospho-L-serine and sulfite. This represents the sulfonation step that introduces the characteristic sulfonate group into the growing molecule. CapA belongs to the cystathionine-β-synthase family but is evolutionarily distinct from archaeal cysteate synthases, indicating potential structural and functional differences that may be exploited for selective inhibition.
The second step involves cysteate-C-fatty acyltransferase (CapB), which catalyzes the transfer of a fatty acyl group to cysteate, forming dehydrothis compound. Research indicates that CapB specifically utilizes 13-methyl-myristoyl-CoA as the fatty acyl donor in C. ochracea, suggesting substrate specificity that may vary between bacterial species. The final reductive step is mediated by NAD(P)H-dependent dehydrothis compound reductase (CapC), which converts dehydrothis compound to the mature this compound molecule. This three-step pathway represents a streamlined biosynthetic route distinct from yet analogous to eukaryotic sphingolipid biosynthesis [1].
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Gene | Reaction Catalyzed | Cofactors/Substrates | Source Organism |
|---|---|---|---|---|
| Cysteate synthase | capA | Formation of cysteate from O-phospho-L-serine and sulfite | O-phospho-L-serine, sulfite | Capnocytophaga ochracea |
| Cysteate-C-fatty acyltransferase | capB | Transfer of fatty acyl group to cysteate | Cysteate, 13-methyl-myristoyl-CoA | Capnocytophaga ochracea |
| Dehydrothis compound reductase | capC | Reduction of dehydrothis compound to this compound | NAD(P)H | Ornithobacterium rhinotracheale |
The genetic organization of the this compound biosynthetic cluster appears to be well-conserved across numerous Bacteroidetes species, with close homologs of CapA, CapB, and CapC identified in environmental, pathogenic, and human microbiome-associated bacteria. This widespread conservation suggests an essential physiological role for sulfonolipids in these organisms. Notably, CapA exists as an isozyme of archaeal cysteate synthase, indicating potential evolutionary divergence and functional specialization within different domains of life.
Regulatory mechanisms governing this compound biosynthesis remain an active area of investigation, though preliminary evidence suggests potential coordination with membrane biogenesis and environmental adaptation responses. The availability of sulfite and specific fatty acyl-CoA precursors may represent metabolic control points that influence flux through the pathway. Understanding these regulatory networks is crucial for developing strategies to modulate this compound production in pathogenic bacteria, potentially compromising their membrane integrity or virulence attributes [1].
Optimal bacterial growth conditions vary depending on the specific Bacteroidetes species being investigated. For Capnocytophaga ochracea, brain heart infusion (BHI) broth supplemented with hemin and vitamin K1 under anaerobic conditions typically yields robust growth and this compound production. Cultures should be harvested during late-logarithmic phase (typically 16-24 hours) when sulfonolipid production is maximal. Cell pellets are obtained by centrifugation at 10,000 × g for 15 minutes at 4°C and washed twice with phosphate-buffered saline (PBS) to remove residual media components.
Membrane isolation begins with cell disruption using either French press (1,000-1,500 psi for 2-3 passes), sonication (50% duty cycle for 5-10 minutes on ice), or bead beating (3-5 cycles of 30 seconds with 1-minute rest on ice). Unbroken cells and debris are removed by low-speed centrifugation (5,000 × g for 10 minutes at 4°C), and the membrane fraction is subsequently collected by ultracentrifugation at 150,000 × g for 60 minutes at 4°C. The resulting membrane pellet can be resuspended in appropriate buffer for immediate extraction or stored at -80°C under nitrogen atmosphere to prevent lipid oxidation [1].
The Folch method provides a reliable approach for this compound extraction, utilizing chloroform:methanol (2:1, v/v) at a ratio of 20:1 (v/w) relative to the membrane pellet weight. After vigorous vortexing and incubation with shaking at room temperature for 1 hour, the mixture is centrifuged at 3,000 × g for 10 minutes to separate phases. The organic phase is carefully collected, and the aqueous phase is re-extracted with fresh chloroform:methanol mixture. Combined organic extracts are evaporated under nitrogen stream and reconstituted in a small volume of chloroform:methanol (2:1) for further purification.
For enhanced recovery of the polar sulfonolipids, a modified Bligh-Dyer extraction may be employed, particularly when dealing with small sample sizes. This method utilizes chloroform:methanol:water (1:2:0.8, v/v/v) for the initial extraction, followed by phase separation through the addition of chloroform and water to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water). The resulting lower chloroform phase contains the lipid constituents, including this compound and capnoids. Extraction efficiency should be monitored using internal standards such as deuterated fatty acids or synthetic sulfonolipid analogs when available [1].
Thin-layer chromatography (TLC) provides a rapid, cost-effective method for initial screening of sulfonolipid extracts. Silica gel 60 plates with concentration zone are recommended, with development using chloroform:methanol:water (65:25:4, v/v/v) or chloroform:methanol:acetic acid (65:25:10, v/v/v). This compound and capnoids can be visualized using ninhydrin reagent (0.2% in ethanol) for detection of the free amino group, producing purple spots after heating at 100°C for 5-10 minutes. Alternatively, Dittmer-Lester reagent specifically detects phospholipids and sulfonolipids through their phosphate and sulfate moieties.
For more precise separation and quantification, high-performance liquid chromatography (HPLC) coupled with various detection methods offers superior resolution. Normal-phase chromatography using silica columns (e.g., Waters μPorasil, 3.9 × 300 mm) with isocratic elution using chloroform:methanol:ammonium hydroxide (80:19.5:0.5, v/v/v) effectively separates this compound from complex lipid mixtures. Reverse-phase C18 columns (e.g., Phenomenex Luna, 4.6 × 250 mm) with gradient elution from methanol:water (70:30) to methanol:isopropanol (50:50), both containing 5 mM ammonium acetate, can resolve different capnoid species based on their fatty acyl chains. Detection is typically achieved through evaporative light scattering (ELSD) or charged aerosol detection (CAD) for universal lipid detection, or mass spectrometry for specific identification [1].
Mass spectrometry represents the most powerful tool for structural characterization of this compound and related sulfonolipids. Electrospray ionization (ESI) in negative ion mode typically produces [M-H]- ions for this compound (theoretical m/z 364.2) and capnoids (m/z varying by fatty acyl composition). Tandem mass spectrometry (MS/MS) with collision-induced dissociation reveals characteristic fragment ions including m/z 282 (loss of SO3), m/z 264 (further loss of H2O), and m/z 80 (SO3-). For capnoids, additional fragments corresponding to the fatty acyl chain help determine acyl composition and branching patterns.
Nuclear magnetic resonance (NMR) spectroscopy provides complementary structural information, particularly for novel or modified sulfonolipids. 1H NMR in deuterated chloroform:methanol (2:1) reveals characteristic signals including a triplet at approximately 0.88 ppm (terminal methyl), a broad singlet at 1.25 ppm (methylene envelope), and multiple signals between 3.0-4.2 ppm (methine and methylene protons adjacent to functional groups). Two-dimensional techniques such as COSY, TOCSY, and HSQC are invaluable for complete signal assignment and verification of the 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate structure. For quantitative applications, HPLC coupled to tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) provides the highest sensitivity and specificity, with detection limits in the low picomole range [1].
Table 2: Analytical Techniques for this compound Characterization
| Technique | Application | Key Parameters | Detection Limits | Notes |
|---|---|---|---|---|
| TLC | Initial screening, purity check | Silica gel, chloroform:methanol:water (65:25:4) | ~100 pmol | Ninhydrin visualization |
| HPLC-ELSD | Quantification | Normal-phase silica, chloroform:methanol:NH4OH | ~1 nmol | Universal detection |
| LC-ESI-MS/MS | Structural identification, quantification | C18 column, methanol/water with ammonium acetate | ~10 pmol | MRM for quantification |
| NMR | Complete structural elucidation | 1H, 13C, COSY, HSQC in CDCl3:CD3OD | ~1 μmol | Non-destructive |
Understanding the subcellular localization of this compound and capnoids is essential for elucidating their biological functions. Differential membrane fractionation through sucrose density gradient centrifugation effectively separates inner and outer membrane components. Bacterial membranes are first extracted and applied to a discontinuous sucrose gradient (20%, 35%, 50%, 65% w/v in Tris-HCl buffer, pH 7.5) followed by ultracentrifugation at 150,000 × g for 4-16 hours. Fractions are collected and analyzed for this compound content (by LC-MS/MS) and membrane markers (e.g., NADH oxidase for inner membrane, lipopolysaccharide for outer membrane).
Immunofluorescence microscopy provides visual confirmation of this compound localization when coupled with specific antibodies. Polyclonal antibodies against synthetic this compound analogs can be generated in rabbits using keyhole limpet hemocyanin (KLH) conjugates. For immunofluorescence, bacterial cells are fixed with 4% paraformaldehyde for 30 minutes, permeabilized with 0.1% Triton X-100 for 5 minutes (if internal epitopes are targeted), and incubated with primary anti-capnine antibody (1:100-1:500 dilution) followed by fluorophore-conjugated secondary antibody (1:1000 dilution). Counterstaining with membrane-specific dyes such as FM4-64 or Nile red helps confirm localization patterns [1] [2].
The role of this compound in bacterial gliding motility can be assessed through specialized agar plate assays and microscopic tracking. For plate-based assays, bacteria are spotted onto appropriate agar media (e.g., CYE for Flavobacterium species) and incubated until colony spreading is evident (typically 3-7 days). The colony diameter and morphology are documented daily, with this compound-deficient mutants typically showing reduced spreading compared to wild-type strains.
For single-cell tracking, bacteria are inoculated onto agar pads (1.5% agar in appropriate media) and imaged using time-lapse microscopy at 30-second to 5-minute intervals for 2-4 hours. Cell movement is tracked using software such as ImageJ with TrackMate plugin or custom MATLAB scripts, calculating parameters including speed, persistence, and turning frequency. Isogenic mutants with disruptions in this compound biosynthesis genes (capA, capB, or capC) serve as negative controls, while complementation with functional genes should restore motility. These functional assays directly link this compound production to the unique gliding behavior of Bacteroidetes bacteria [1].
The essential role of this compound in bacterial motility and potentially in virulence makes its biosynthetic pathway an attractive target for novel antimicrobial agents. Enzyme inhibitors targeting CapA, CapB, or CapC could specifically disrupt sulfonolipid production in pathogenic Bacteroidetes without affecting human metabolic pathways, minimizing potential side effects. High-throughput screening assays for this compound biosynthesis inhibitors can be developed using reporter strains or enzymatic assays with purified proteins.
For CapA (cysteate synthase), a coupled enzyme assay monitoring sulfite consumption or cysteate production provides a robust screening platform. The reaction mixture containing O-phospho-L-serine, sulfite, and purified CapA in appropriate buffer is incubated with test compounds, with sulfite depletion measured using fuchsin reagent (absorbance at 540 nm) or cysteate production detected via ninhydrin reaction. For CapB (acyltransferase), a fluorescent-based assay using BODIPY-labeled fatty acyl-CoA analogs allows real-time monitoring of transfer activity. Inhibition of CapC (reductase) can be assessed through the decrease in NAD(P)H consumption measured at 340 nm. Hit compounds from these screens can be optimized for potency, selectivity, and pharmacokinetic properties as potential therapeutic agents [1].
The species-specific variations in this compound structure, particularly in the fatty acyl components of capnoids, offer potential for diagnostic applications. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry profiling of bacterial sulfonolipids may provide complementary data for species identification, particularly for closely related pathogens that are difficult to distinguish genetically. Sample preparation involves simple lipid extraction from bacterial colonies followed by mixing with appropriate matrix (e.g., 2,5-dihydroxybenzoic acid for negative ion mode).
In biotechnology, the unique properties of sulfonolipids suggest potential applications as biosurfactants or membrane stabilizers. This compound derivatives can be produced through fermentation of appropriate Bacteroidetes strains or via enzymatic synthesis using purified biosynthetic enzymes. The sulfonate group provides strong hydrophilicity balanced by the hydrophobic alkyl chain, creating amphiphilic character suitable for emulsification applications. Furthermore, the ability of this compound to integrate into bacterial membranes suggests potential use in drug delivery systems for enhancing antibiotic penetration through bacterial envelopes. These diverse applications highlight the broad utility of this compound beyond its fundamental biological roles in bacteria [1] [2].
The study of this compound and sulfonolipids in bacterial membranes represents a rapidly advancing field with significant implications for basic microbiology and applied drug development. The protocols outlined in these application notes provide comprehensive methodologies for investigating the biosynthesis, structure, and function of these unique lipids. As research continues to elucidate the diverse roles of sulfonolipids in bacterial physiology and host-microbe interactions, new opportunities will emerge for therapeutic intervention and biotechnological exploitation. Researchers are encouraged to adapt these protocols to their specific experimental systems and to explore innovative approaches for manipulating sulfonolipid metabolism in bacteria of medical and industrial relevance.
The analysis of captopril in biological samples presents specific challenges that require strategic methodological approaches. The table below summarizes the primary challenges and corresponding analytical solutions implemented in mass spectrometric methods.
Table 1: Key Analytical Challenges and Strategic Solutions for Captopril Analysis
| Analytical Challenge | Impact on Analysis | Strategic Solution |
|---|---|---|
| Low molecular weight (217.28 g/mol) [1] | Potential interference from matrix background | High-resolution MS/MS with specific transitions |
| Presence of free thiol group [2] | Oxidation and instability in biofluids | Derivatization or stable isotope-labeled IS |
| Polar nature | Poor retention in reverse-phase chromatography | Ion-pairing chromatography or HILIC |
| Endogenous interferences in plasma/urine | Reduced sensitivity & selectivity | Selective sample preparation (SPE, LLE) |
This protocol uses 4-mercaptobenzoic acid-capped gold nanoparticles (4-MBA-Au NPs) as an internal standard for Surface-Assisted Laser Desorption/Ionization Mass Spectrometry (SALDI-MS) [3].
This protocol describes a validated LC-MS/MS method for simultaneous determination of captopril with other cardiovascular drugs in human plasma [4].
Chromatography:
Mass Spectrometry:
This protocol utilizes solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry for highly sensitive determination of captopril in human plasma [5].
Chromatography:
Mass Spectrometry:
The table below provides a comprehensive comparison of the key performance characteristics of the three mass spectrometric methods discussed.
Table 2: Comparative Performance of Mass Spectrometric Methods for Captopril Analysis
| Parameter | SALDI-MS [3] | LC-MS/MS [4] | GC-MS [5] |
|---|---|---|---|
| Application Matrix | Human urine | Human plasma | Human plasma |
| Linear Range | 2.5–25 μM | 50.0–4,500.0 ng/mL | 1–160 ng/mL |
| LOD/LOQ | LOD: 1.0 μM | LLOQ: 50.0 ng/mL | LOQ: 0.5 ng/mL |
| Precision (CV%) | 9% (with IS) | Acceptable per FDA guidelines | <10% |
| Sample Preparation | Minimal (dilution) | Liquid-liquid extraction | Solid-phase extraction |
| Analysis Time | Rapid (minimal prep) | Moderate (extraction required) | Longer (derivatization) |
| Key Advantage | Simplicity; no separation | High throughput; specificity | High sensitivity |
The following diagram illustrates the complete experimental workflow for captopril analysis using the three mass spectrometric approaches, highlighting the parallel paths for different methodologies.
Diagram 1: Comprehensive workflow for captopril analysis using mass spectrometric techniques showing parallel methodological approaches.
The mass spectrometric methods presented provide robust analytical platforms for captopril quantification in biological matrices. The choice of method depends on specific application requirements:
Proper method validation following FDA/EMA guidelines is essential for generating reliable data for regulatory submissions. The continuous advancement in mass spectrometry technology promises further improvements in sensitivity, throughput, and application scope for captopril and related compounds analysis.
Sulfonolipids represent an unusual class of bacterial lipids primarily found in the outer membranes of Gram-negative bacteria within the phylum Bacteroidetes. These specialized molecules and their deacylated derivative, This compound, are structurally characterized as sulfur analogs of ceramide-1-phosphate and sphingosine-1-phosphate, respectively [1] [2]. The structural similarity between sulfonolipids and sphingolipids has long suggested that their biosynthetic pathways might share common mechanistic features [2]. These intriguing lipids have gained significant research interest due to their diverse biological roles—they support gliding motility in environmental Bacteroidetes, trigger multicellular development in choanoflagellates (the closest living relatives of animals), and remarkably, demonstrate anti-inflammatory properties in mouse models [2]. The potential therapeutic significance of sulfonolipids is further highlighted by research showing that fecal transplantation with commensal sulfonolipid-producing Alistipes species prolonged skin graft survival in mice, suggesting important immunomodulatory functions [2].
The biosynthesis of this compound, the foundational structure of sulfonolipids, involves a carefully coordinated metabolic pathway. Recent research has identified several key enzymes in this pathway: CapA (cysteate synthase), which catalyzes the formation of cysteate from O-phospho-L-serine and sulfite; SulA (cysteate acyl-ACP transferase), which catalyzes the first committed step in this compound formation; and subsequent enzymes that complete the synthesis [3]. The SulA enzyme, originally identified in the human gut commensal bacterium Alistipes finegoldii, represents a crucial enzymatic step in sulfonolipid biosynthesis and serves as a potential regulatory point for modulating sulfonolipid production [1] [2]. Understanding and characterizing this enzyme provides researchers with valuable tools for exploring bacterial metabolism, host-microbiome interactions, and potential therapeutic applications targeting sulfonolipid-mediated processes.
Sulfonolipids play essential roles in bacterial physiology and host-microbe interactions, with their functions spanning from structural components to signaling molecules:
Membrane Integrity: Sulfonolipids are localized to the outer membrane of Bacteroidetes species, where they likely contribute to membrane stability and integrity [2]. Cellular fractionation experiments with the environmental Bacteroidetes Cytophaga johnsonae have confirmed this specific membrane localization, suggesting they may serve structural functions analogous to sphingolipids in eukaryotic membranes [2].
Microbial Motility: These specialized lipids support gliding motility in environmental Bacteroidetes, a form of bacterial movement across solid surfaces that requires specialized membrane components [2]. This function highlights the importance of sulfonolipids in bacterial environmental adaptation and colonization.
Interkingdom Signaling: Sulfonolipids trigger multicellular development in choanoflagellates, providing a fascinating example of how bacterial metabolites can influence the biology of eukaryotic organisms [2]. This signaling capacity suggests sulfonolipids may participate in complex ecological interactions between bacteria and eukaryotes in diverse environments.
Immunomodulation: Perhaps most significantly, sulfonolipids demonstrate anti-inflammatory properties in mouse models, suggesting a role for these lipids in regulating host immune responses [2]. This immunomodulatory function may explain why specific sulfonolipid-producing bacteria such as Alistipes and Odoribacter species appear to have protective effects against inflammatory bowel disease in experimental models [2].
Table 1: Biological Functions of Sulfonolipids in Different Systems
| Biological System | Sulfonolipid Function | Potential Application |
|---|---|---|
| Bacterial Membranes | Structural component of outer membrane | Potential antibiotic targets |
| Environmental Bacteroidetes | Support gliding motility | Study of bacterial motility |
| Choanoflagellates | Trigger multicellular development | Model for eukaryotic evolution |
| Mammalian Systems | Anti-inflammatory effects | Therapeutic development for inflammatory diseases |
| Gut Microbiome | Host immunomodulation | Microbiome-based therapies |
The SulA enzyme was identified in Alistipes finegoldii through a bioinformatic analysis that revealed two genes (alfi_1224 and alfi_1465) encoding enzymes belonging to the α-oxoamine synthase (AOS) protein superfamily of PLP-dependent enzymes [2]. The alfi_1224 gene was found to encode a protein within the serine palmitoyltransferase (SPT) subgroup of AOS enzymes, making it a prime candidate for the sulfonolipid condensation reaction [2]. This classification within the SPT subgroup provided crucial initial evidence for its potential role in sulfonolipid biosynthesis, as SPT enzymes catalyze the analogous first step in sphingolipid biosynthesis. Phylogenetic analysis further revealed that the fjoh_2419 gene from Flavobacterium johnsoniae, previously implicated in sulfonolipid synthesis, is a close relative of alfi_1224, confirming the evolutionary conservation of this enzyme across Bacteroidetes [2].
SulA demonstrates strict substrate specificity, preferentially utilizing acyl-ACP and cysteate (3-sulfo-alanine) as its natural substrates to form 3-ketothis compound [1] [2]. This specificity for acyl-ACP rather than acyl-CoA represents a key distinction from previously characterized enzymes and reflects the physiological relevance of ACP as the primary acyl group carrier in bacterial lipid synthesis [2]. The enzyme exhibits significantly reduced catalytic efficiency with acyl-CoA substrates, indicating that earlier studies using acyl-CoA as a substrate were likely employing a suboptimal substrate analog rather than the physiological substrate [2]. This substrate preference provides important insights for designing appropriate assay conditions when studying SulA activity.
Table 2: Substrate Specificity of SulA Enzyme
| Substrate Type | Specific Substrate | Catalytic Efficiency | Physiological Relevance |
|---|---|---|---|
| Acyl Donor | Acyl-ACP | High | Primary physiological substrate |
| Acyl-CoA | Low | Poor substrate analog | |
| Amino Acid | Cysteate | Specific | Required for sulfonolipid synthesis |
| Serine | Not utilized | Used by SPT in sphingolipid synthesis |
SulA is dependent on a pyridoxal phosphate (PLP) cofactor for its catalytic activity, which is bound to Lys251 in the active site [1] [2]. The reaction mechanism involves the formation of an external aldimine between the PLP cofactor and the cysteate substrate, followed by condensation with the acyl-ACP substrate [2]. Spectroscopic analysis has demonstrated that the bound PLP cofactor undergoes a characteristic spectral redshift in the presence of cysteate, consistent with the transition from the internal lysine-aldimine complex to the substrate-aldimine complex [1]. This spectral property provides a useful diagnostic tool for monitoring substrate binding and enzyme activity. The overall reaction catalyzed by SulA represents the first committed step in sulfonolipid biosynthesis, making it a potential regulatory point for the entire pathway [1].
The crystal structure of SulA reveals that the enzyme adopts the prototypical fold found in bacterial serine palmitoyltransferases (SPTs), forming a structure that envelops the PLP cofactor bound to Lys251 [1] [2]. This structural conservation highlights the evolutionary relationship between the sulfonolipid and sphingolipid biosynthetic pathways, despite their distinct end products. Comparative analysis of SulA and SPT active sites shows they are nearly identical, with one crucial exception: the presence of Lys281 in SulA, which corresponds to an alanine residue in SPT [1]. This single amino acid difference plays a critical role in distinguishing the substrate specificity and catalytic function of SulA compared to SPT enzymes.
The SulA active site contains several critical residues that mediate its catalytic function:
Lys251: This residue forms a covalent bond with the PLP cofactor, creating the essential internal aldimine complex that initiates the catalytic cycle [1] [2]. This interaction is fundamental to the enzyme's mechanism and is conserved across the α-oxoamine synthase family.
Lys281: This residue represents the most significant difference between SulA and SPT enzymes [1]. Structural and functional studies have demonstrated that Lys281 plays a crucial structural role in "walling off" the active site from bulk solvent [1]. Site-directed mutagenesis converting Lys281 to alanine (SulA(K281A)) results in a catalytically inactive enzyme that retains the ability to bind cysteate and form the external aldimine, confirming the essential structural role of this residue [1].
Analysis of the SulA structure reveals a pronounced electropositive groove on the protein surface adjacent to the active site entrance [1]. This structural feature provides a complementary landing pad for the electronegative surface of acyl-ACP, facilitating productive binding and orientation of this substrate for catalysis [1]. This specialized binding surface explains SulA's strong preference for acyl-ACP over acyl-CoA substrates and represents an important consideration for enzyme engineering and inhibitor design efforts.
The following protocol describes a continuous spectrophotometric method for monitoring SulA activity in real-time by coupling the reaction to NADPH production [2] [4]:
Reaction Principle: The assay couples the production of glucose-6-phosphate from SulA-generated products to NADPH production using glucose-6-phosphate dehydrogenase, enabling continuous monitoring of NADPH formation at 340 nm [4].
Reaction Mixture: Prepare 500 μL containing 50 mM HEPES buffer (pH 7.5), 0.1 mM PLP, 5 mM cysteate, 50 μM [14C]16:0-ACP (prepared as described in Fig. S2 of [2]), 2 mM NADP+, 5 U/mL glucose-6-phosphate dehydrogenase, and an appropriate amount of purified SulA enzyme [2].
Control Reactions: Include control reactions without cysteate and without enzyme to account for non-specific activity and background signal [2].
Kinetic Measurements: Monitor the increase in absorbance at 340 nm (ε = 6220 M-1cm-1 for NADPH) continuously for 10 minutes using a spectrophotometer equipped with a thermostatted cuvette holder maintained at 37°C [4].
Initial Rate Calculation: Calculate enzyme activity from the linear portion of the progress curve (typically the first 2-3 minutes) using the molar extinction coefficient for NADPH [4].
For more sensitive detection of SulA activity, particularly with low enzyme concentrations or poor substrates, a radiometric assay can be employed:
Reaction Setup: Prepare reactions as described above using [14C]16:0-ACP as the radioactive substrate [2].
Sample Processing: At designated time points (e.g., 0, 2, 5, 10, 20 minutes), withdraw 50 μL aliquots and immediately stop the reaction by adding 10 μL of 10% trichloroacetic acid [2].
Product Separation: Separate the reaction products using thin-layer chromatography or electrophoretic methods and quantify radioactivity using a scintillation counter or phosphorimager [2].
Data Analysis: Calculate product formation rates based on the specific activity of the radioactive substrate and the quantification of product formation over time.
Table 3: Standard Assay Conditions for SulA Characterization
| Parameter | Standard Condition | Alternative Options | Purpose |
|---|---|---|---|
| Buffer | 50 mM HEPES, pH 7.5 | 50 mM phosphate buffer, pH 7.5 | Optimal enzyme activity |
| Temperature | 37°C | 25-45°C for kinetic studies | Physiological relevance |
| PLP Cofactor | 0.1 mM | 0.05-0.5 mM range for saturation | Essential cofactor |
| Cysteate | 5 mM | 0.1-10 mM for Km determination | Amino acid substrate |
| Acyl-ACP | 50 μM | 10-100 μM for kinetic analysis | Acyl donor substrate |
Expression System: Express SulA in Escherichia coli BL21(DE3) cells using a pET-based vector containing the alfi_1224 gene [2].
Cell Lysis: Resuspend cell pellets in lysis buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 0.1 mM PLP) and lyse by sonication or French press [2].
Affinity Chromatography: Purify the recombinant protein using nickel-affinity chromatography, washing with 20 column volumes of lysis buffer containing 25 mM imidazole, and eluting with lysis buffer containing 250 mM imidazole [2].
Size Exclusion Chromatography: Further purify the protein using a Superdex 200 column equilibrated with storage buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.1 mM PLP) [2].
Quality Assessment: Verify protein purity by SDS-PAGE and concentrate to 10 mg/mL for crystallization trials using an appropriate concentrator [2].
Crystallization Conditions: Initial crystals can be obtained using the sitting-drop vapor-diffusion method with a reservoir solution containing 0.1 M HEPES pH 7.5, 20% PEG 6000, and 5 mM cysteate [1].
Data Collection: Collect X-ray diffraction data at a synchrotron source, cooling crystals to 100 K with appropriate cryoprotection [1].
Structure Solution: Solve the structure by molecular replacement using a bacterial SPT structure as a search model, followed by iterative model building and refinement [1].
The following diagram illustrates the complete sulfonolipid biosynthetic pathway, highlighting the role of SulA in the initial step of this compound formation:
Diagram 1: Sulfonolipid biosynthetic pathway in Bacteroidetes, highlighting SulA's role in the first committed step
To investigate the functional significance of specific residues in SulA, such as Lys281, site-directed mutagenesis can be performed:
Primer Design: Design mutagenic primers containing the desired nucleotide change(s), with 15-20 complementary bases on both sides of the mutation site.
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the SulA expression plasmid as template and the mutagenic primers.
Template Digestion: Digest the PCR product with DpnI endonuclease to eliminate the methylated parental DNA template.
Transformation: Transform the digested PCR product into competent E. coli cells and select for transformants on ampicillin-containing plates.
Screening and Verification: Screen colonies by sequencing the entire gene to confirm the desired mutation and exclude unintended mutations.
The essential role of SulA in sulfonolipid biosynthesis, combined with the importance of these lipids in bacterial pathogenesis and host immunomodulation, makes it an attractive target for antibacterial drug development:
Selective Inhibition: The structural differences between SulA and human SPT enzymes, particularly the presence of Lys281 in SulA versus alanine in SPT, provide opportunities for developing selective inhibitors that target bacterial sulfonolipid biosynthesis without affecting human sphingolipid metabolism [1].
Anti-inflammatory Therapies: Given the anti-inflammatory properties of sulfonolipids [2], modulation of SulA activity could represent a novel approach to managing inflammatory conditions, particularly those associated with gut microbiome dysbiosis such as inflammatory bowel disease.
Pathogen-Specific Antibiotics: Since sulfonolipid biosynthesis is primarily restricted to Bacteroidetes species, SulA inhibitors could potentially target specific pathogens with reduced impact on commensal bacteria from other phyla, minimizing microbiome disruption.
SulA also offers opportunities in the field of metabolic engineering and synthetic biology:
Pathway Engineering: Introduction of the SulA gene along with other sulfonolipid biosynthetic genes into heterologous hosts could enable the large-scale production of sulfonolipids for therapeutic applications or scientific study.
Novel Lipid Production: Engineering of SulA substrate specificity could lead to the production of structurally modified sulfonolipids with enhanced bioactivity or improved physicochemical properties.
The development of SulA-specific inhibitors and activity probes would provide valuable tools for manipulating and studying the function of sulfonolipids in complex microbial communities:
Mechanistic Studies: Selective inhibition of SulA would allow researchers to determine the specific contributions of sulfonolipids to bacterial fitness, host colonization, and immunomodulation in the gut microbiome.
Diagnostic Applications: Monitoring SulA activity or gene expression in microbiome samples could serve as a biomarker for certain microbial community states associated with health or disease.
The following diagram illustrates the experimental workflow for characterizing SulA enzyme activity and structure:
Diagram 2: Experimental workflow for SulA characterization, from gene identification to structural analysis
SulA represents a crucial enzymatic component in the biosynthesis of sulfonolipids, unique bacterial metabolites with significant roles in bacterial physiology and host-microbe interactions. The comprehensive biochemical and structural characterization of SulA provides researchers with essential tools for investigating this understudied class of lipids and developing novel therapeutic approaches that target sulfonolipid-mediated processes. The protocols and application notes presented here offer a solid foundation for further study of this fascinating enzyme and its metabolic products, with potential implications for microbiology, immunology, and drug discovery.
This compound (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate) is a sulfonolipid found in the outer membrane of gliding bacteria within the phylum Bacteroidetes [1] [2]. Structurally, it is analogous to sphingolipids and serves as the precursor for N-fatyl-acylated derivatives known as capnoids [3]. These lipids are critical for efficient gliding motility in bacteria like Flavobacterium johnsoniae and are also present in various environmental, pathogenic, and human microbiome bacteria [4] [1]. Until recently, the genes and enzymes responsible for this compound synthesis were unknown, limiting deeper study of its biological functions. This application note summarizes the identification and characterization of the this compound biosynthetic pathway and provides detailed methodologies for its experimental investigation.
Research has elucidated a three-step enzymatic pathway for the biosynthesis of this compound from basic precursors [1] [2]. The pathway is catalyzed by three key enzymes, each with a defined biochemical role.
Table 1: Enzymes in the this compound Biosynthetic Pathway
| Enzyme Name | EC Number / Type | Reaction Catalyzed | Cofactors / Substrates |
|---|---|---|---|
| CapA | Cysteate Synthase | Condensation of O-phospho-L-serine (OPLS) and sulfite to form cysteate. | OPLS, Sulfite [1]. |
| CapB | Cysteate-fatty acyl transferase (Cysteate-C-fatty acyltransferase) | Transfer of a fatty acyl chain to cysteate, forming dehydrothis compound. | Cysteate, 13-methyl-myristoyl-CoA [4] [1]. |
| CapC | NAD(P)H-dependent dehydrothis compound reductase | Reduction of dehydrothis compound to yield the final product, this compound. | NAD(P)H [1] [2]. |
The following diagram visualizes this logical sequence of reactions in the this compound biosynthetic pathway:
This section provides a practical framework for studying this compound biosynthesis in a laboratory setting.
Objective: To synthesize this compound in vitro using purified enzymes.
Materials:
Procedure:
Reaction Mixture Setup:
This compound Formation:
Reduction to this compound:
Reaction Termination:
Analysis:
Objective: To confirm the activity of individual enzymes, such as the cysteate-fatty acyl transferase (e.g., Fjoh_2419 from F. johnsoniae), by expressing the gene in E. coli and detecting the resulting this compound-derived molecule [4].
Materials:
Procedure:
Understanding and replicating this compound synthesis opens several research avenues:
Table 2: Common Experimental Challenges and Solutions
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low or no yield of this compound | Enzyme instability or inactivity. | Aliquot and store enzymes at -80°C; check enzyme activity with control substrates. |
| Low or no yield of this compound | Substrate depletion or inefficient reaction conditions. | Optimize substrate concentrations (e.g., OPLS, fatty acyl-CoA); extend reaction time. |
| Poor detection signal in LC-MS | Inefficient extraction or ionization. | Use internal standards for quantification; optimize MS parameters for sulfonolipids; try different ionization modes (ESI+ or ESI-). |
| Unexpected products in E. coli expression | Endogenous E. coli metabolism. | Include control strains with empty vector; use purified enzymes for in vitro reactions for clearer interpretation. |
The recent identification of the enzymes CapA, CapB, and CapC has demystified the biosynthesis of this compound. The protocols outlined here provide a foundation for researchers to produce and study this sulfonolipid in a controlled laboratory environment. This knowledge is a crucial step toward elucidating the precise role of sulfonolipids in bacterial physiology, host interactions, and their potential application as a therapeutic target.
This protocol for measuring cell viability using a WST-1 assay [1] illustrates key components of a quantitative method: principle, step-by-step procedure, and data analysis.
The WST-1 assay quantitatively measures cellular metabolic activity. Metabolically active cells contain mitochondrial dehydrogenases that cleave the water-soluble WST-1 tetrazolium salt, producing a water-soluble formazan dye. The amount of formazan, measured by absorbance with a microplate reader, is directly proportional to the number of viable cells [1].
You can select a quantification method based on your sample type, required sensitivity, and equipment availability. Here is a comparison of common protein quantification methods [2]:
| Method | Principle | Key Advantages | Key Limitations / Considerations |
|---|---|---|---|
| Spectrophotometric Assays (Bradford, BCA) | Color change measured by absorbance | Relatively simple, low cost, compatible with standard lab equipment | Can be less sensitive; may suffer from interference (e.g., detergents) [2]. |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions | High sensitivity, can identify and quantify many proteins simultaneously | Not inherently quantitative; requires specialized equipment and expertise [2]. |
| Quantitative Dot Blot (QDB) | Immunodetection without separation | High-throughput, measures absolute/relative quantities, minimal sample prep | Does not provide information on protein size [2]. |
| 2-Dimensional Gel Electrophoresis | Separation by charge and mass | Provides information on quantity, charge, and mass | Technically challenging, limited dynamic range, poor for proteins at mass extremes [2]. |
The following diagram outlines a general workflow for a quantitative analysis project, which can be adapted for various targets:
Since direct methods for this compound are not available, I suggest these approaches to develop your protocol:
This compound in dedicated scientific databases like PubMed, Scopus, or specialized journals in your field.
The identification of the capnine biosynthetic pathway is a key advancement. Researchers used a combination of molecular biology and biochemistry techniques to identify and characterize the specific enzymes involved [1].
Table 1: Key Enzymes in the this compound Biosynthetic Pathway
| Enzyme | Function | Organism Studied |
|---|---|---|
| CapA (Cysteate synthase) | Catalyzes the formation of cysteate from O-phospho-L-serine and sulfite [1]. | Capnocytophaga ochracea |
| CapB (Cysteate-C-fatty acyltransferase) | Catalyzes the formation of dehydrothis compound from cysteate and a fatty acyl-CoA (e.g., 13-methyl-myristoyl-CoA) [1]. | Capnocytophaga ochracea |
| CapC (dehydrothis compound reductase) | An NAD(P)H-dependent reductase that reduces dehydrothis compound to form the final product, this compound [1]. | Ornithobacterium rhinotracheale |
The proposed role of this compound as a transcriptional antagonist of the Vitamin D Receptor (VDR) was explored through computational molecular modeling [2]. The general workflow for this technique is illustrated below:
The specific methodological steps for these approaches are as follows:
Experimental Protocol 1: Biochemical Characterization of Biosynthetic Enzymes
Experimental Protocol 2: In Silico Molecular Modeling of this compound-VDR Interaction
For scientists investigating this compound, here are key practical considerations:
The proposed mechanism by which this compound may contribute to bacterial persistence by modulating the host's immune response is summarized in the following pathway diagram:
Current research has established a foundational toolkit for this compound study, but the field is still in early stages. The central hypothesis that this compound acts as a VDR antagonist to suppress innate immunity [2] is derived from in silico models and requires direct experimental confirmation. A significant gap exists between these computational predictions and validated biological function in cellular or host environments.
Future work should prioritize:
Sulfonolipids are a unique class of sulfur-containing lipids predominantly found in the outer membranes of Gram-negative bacteria within the phylum Bacteroidetes. These structurally distinctive molecules are characterized by a sulfonic acid group directly linked to the lipid backbone, making them the sulfur analogs of phosphorylated sphingolipids. First identified in 1975 in the marine diatom Nitzschia alba, sulfonolipids have since been detected in various environmental Bacteroidetes genera, oral microbiome bacteria, and notably, in gut commensal bacteria such as Alistipes and Odoribacter species [1]. The deacylated form of sulfonolipids, known as capnine, structurally resembles sphingosine-1-phosphate and has been detected in mouse intestinal and cecal extracts, suggesting both structural and potential signaling functions [1].
The biological significance of sulfonolipids spans multiple domains: they support gliding motility in environmental Bacteroidetes, trigger multicellular development in choanoflagellates (the closest living relatives of animals), and exhibit immunomodulatory properties in mammalian systems [1]. Particularly noteworthy is the growing evidence that sulfonolipids produced by gut commensals may play protective roles against inflammatory conditions, with Alistipes and Odoribacter species demonstrating preventive effects in inflammatory bowel disease models [1]. Recent research has revealed that sulfonolipids can suppress inflammation in mouse models and that fecal transplantation with sulfonolipid-producing Alistipes species prolonged skin graft survival, highlighting their potential therapeutic relevance [1].
Table 1: Key Characteristics of Sulfonolipids
| Characteristic | Description |
|---|---|
| Structural Class | Sulfur-containing lipids with sulfonic acid group |
| Primary Sources | Bacteroidetes bacteria (environmental, oral, gut commensals) |
| Cellular Location | Outer membrane of Gram-negative bacteria |
| Structural Analogs | Sphingosine-1-phosphate, ceramide-1-phosphate |
| Biological Functions | Gliding motility, multicellular development, immunomodulation |
| Therapeutic Potential | Inflammatory bowel disease, immune regulation |
The biosynthetic pathway of sulfonolipids shares notable similarities with the sphingolipid pathway in eukaryotes but involves unique enzymatic steps and specialized intermediates. Based on recent biochemical and genetic studies, the complete pathway comprises four key enzymatic reactions that convert primary metabolites into mature sulfonolipids [2]. The pathway begins with cysteate synthesis and proceeds through sequential condensation, reduction, and acylation steps to produce the final sulfonolipids, with variations observed between different bacterial species [1] [2].
Cysteate Synthase (CYS/CapA): This enzyme catalyzes the formation of cysteate (3-sulfo-alanine) from O-phospho-L-serine and sulfite, establishing the foundational sulfonate group that distinguishes sulfonolipids from their sphingolipid counterparts [3]. The enzyme is structurally related to cystathionine-β-synthase but distinct from archaeal cysteate synthases [3].
Cysteate Fatty Acyltransferase (CFAT/CapB/SulA): This pyridoxal phosphate (PLP)-dependent enzyme catalyzes the condensation of cysteate with acyl-ACP (acyl carrier protein) to form 3-ketothis compound [1]. Structural analyses reveal that SulA shares the same fold as bacterial serine palmitoyltransferases but contains a critical lysine residue (Lys281) that distinguishes its active site and confers specificity [1]. The enzyme demonstrates strong preference for acyl-ACP over acyl-CoA as the physiological substrate [1].
3-Ketothis compound Reductase (KCR/CapC): This NAD(P)H-dependent reductase catalyzes the conversion of 3-ketothis compound to This compound (the deacylated sulfonolipid form) [2]. This enzyme belongs to the short-chain dehydrogenases/reductases (SDR) superfamily and shares functional homology with 3-ketodihydrosphingosine reductase (3-KDSR) in the eukaryotic sphingolipid pathway [2].
N-Acyltransferase (CerS): The final step involves N-acylation of this compound with a 3-hydroxy-acyl-ACP to produce mature sulfonolipids (sulfobacin A and B variants) [1]. This step determines the final molecular diversity of sulfonolipids through incorporation of different fatty acyl chains.
Table 2: Enzymes in the Sulfonolipid Biosynthetic Pathway
| Enzyme | Gene Symbol | Reaction Catalyzed | Cofactors/Requirements |
|---|---|---|---|
| Cysteate Synthase | cys/capA | Formation of cysteate from O-phospho-L-serine + sulfite | - |
| Cysteate Fatty Acyltransferase | cfat/capB/sulA | Condensation of cysteate + acyl-ACP → 3-ketothis compound | PLP, acyl-ACP |
| 3-Ketothis compound Reductase | kcr/capC | Reduction of 3-ketothis compound → this compound | NAD(P)H |
| N-Acyltransferase | cerS | Acylation of this compound → sulfonolipids | 3-hydroxy-acyl-ACP |
The following diagram illustrates the complete sulfonolipid biosynthetic pathway:
It is important to note that the sequence of reduction and acylation steps may vary between bacterial species. In some organisms, including Caulobacter crescentus, the ketoreduction step occurs after N-acylation rather than before, representing a key difference from the mammalian sphingolipid pathway [1]. This variation highlights the importance of empirically validating the pathway order in specific bacterial species of interest.
Objective: To identify putative sulfonolipid biosynthetic genes in bacterial genomes using sequence homology and domain analysis.
Materials and Reagents:
Procedure:
Sequence Retrieval: Obtain reference sequences of experimentally verified sulfonolipid biosynthetic enzymes (CYS, CFAT, KCR) from public databases [4].
Homology Search: Use HMMER with an E-value cutoff of 1E−10 to identify potential homologs in target genomes. The search should include:
Sequence Filtering: Apply the following filters to prioritize candidates:
Phylogenetic Analysis: Construct phylogenetic trees to classify identified enzymes into functional subfamilies and determine evolutionary relationships.
Operon Analysis: Examine genomic context for co-localization of biosynthetic genes, which often indicates functional relatedness.
Troubleshooting Tips:
Objective: To express and purify sulfonolipid biosynthetic enzymes and measure their catalytic activity in vitro.
Materials and Reagents:
Procedure:
Gene Cloning: Amplify target genes (cys, cfat, kcr) from genomic DNA and clone into appropriate expression vectors incorporating affinity tags (6xHis, GST, etc.).
Protein Expression:
Protein Purification:
CFAT/SulA Activity Assay:
KCR Activity Assay:
Objective: To verify the role of identified genes in sulfonolipid biosynthesis through genetic manipulation.
Materials and Reagents:
Procedure:
Gene Knockout:
Metabolite Profiling:
Genetic Complementation:
Phenotypic Characterization:
The following diagram illustrates the experimental workflow for studying sulfonolipid biosynthesis:
The immunomodulatory properties of sulfonolipids have significant therapeutic implications, particularly for inflammatory bowel disease (IBD) and other inflammation-related conditions. Multi-omics analyses reveal that the expression of sulfonolipid biosynthetic enzymes is significantly decreased in IBD patients compared to healthy individuals, suggesting a protective role for these microbial metabolites [4]. Specifically, beta diversity analysis demonstrates significant differences in the composition of sulfonolipid biosynthetic enzyme subfamilies between healthy and IBD cohorts (Jaccard distance, PERMANOVA p = 0.001) [4].
At the molecular level, sulfonolipids such as sulfobacin A and B exert their immunoregulatory effects primarily through interaction with Toll-like receptor 4 (TLR4). These molecules bind directly to TLR4 via the accessory protein myeloid differentiation factor 2 (MD-2) and competitively displace LPS at higher concentrations, thereby suppressing LPS-induced inflammatory responses and macrophage M1 polarization [4]. This mechanism explains the observed anti-inflammatory effects of sulfonolipid-producing bacteria in mouse models of IBD and their ability to ameliorate disease symptoms.
Table 3: Sulfonolipids in Disease Associations and Therapeutic Applications
| Aspect | Findings | Experimental Evidence |
|---|---|---|
| IBD Association | Negative correlation with disease incidence | Metagenomic analysis of IBDMDB database [4] |
| Immunomodulatory Mechanism | TLR4/MD-2 binding and LPS displacement | Cell-based assays with sulfobacin A/B [4] |
| Protective Effects | Reduced inflammation in IBD mouse models | Gnotobiotic mouse studies [1] |
| Microbial Sources | Alistipes, Odoribacter, Chryseobacterium | Genomic and metabolomic correlation [4] |
| Therapeutic Potential | IBD treatment, immune regulation | In vitro and in vivo validation [1] [4] |
The biosynthetic enzyme-guided disease correlation approach represents a powerful strategy for linking microbial functional metabolites to human health. By focusing on the genetic capacity for sulfonolipid production rather than just microbial abundance, this method provides deeper insights into the molecular mechanisms underlying host-microbe interactions [4]. This approach has revealed that approximately 6.21% (15,863/255,572) of human gut bacterial genomes encode all three sulfonolipid biosynthetic enzymes, with the vast majority (99.99%) belonging to the Bacteroidota phylum [4].
Sulfonolipids represent a compelling class of microbial metabolites with significant structural uniqueness and biological importance. The protocols and information presented in these Application Notes provide researchers with comprehensive tools for investigating the biosynthesis and function of these molecules in diverse bacterial systems. The continuing elucidation of sulfonolipid biosynthetic pathways and their immunomodulatory mechanisms opens promising avenues for microbiome-based therapeutics targeting inflammatory conditions.
Future research directions should include:
The integration of bioinformatic, genetic, biochemical, and metabolomic approaches outlined in these protocols will continue to advance our understanding of these remarkable lipids and their potential applications in human health.
Researchers often encounter specific hurdles when analyzing complex biological data. The table below summarizes common challenges and their direct solutions, framed in a Q&A format for quick reference [1].
| Challenge Category | Specific Issue (Question) | Recommended Solution (Answer) |
|---|---|---|
| Data Quality & Governance | Why is our data inconsistent and unreliable? | Establish robust data governance: assign data owners, create a data catalog, and implement validation rules at the point of entry [1]. |
| AI-Powered Analytics | How can we implement AI models effectively when data is complex? | Start with focused, high-value use cases. Ensure data is "AI-ready" by cleaning and preprocessing it, and prioritize explainable AI models for transparency [1]. |
| Skill Gaps & Tools | How can we bridge the data talent shortage? | Develop internal talent through training and leverage no-code/low-code business intelligence (BI) tools to empower domain experts [1]. |
| Data Silos | How do we get a complete view when data is fragmented? | Map your entire data ecosystem and implement a centralized data architecture, such as a cloud-based data warehouse or data lake [1]. |
| Visualization & Communication | Why are our data insights not leading to action? | Design visualizations with the end-user in mind. Follow best practices by choosing correct chart types and providing clear narratives and context for the data [1]. |
To address the challenge of understanding underlying constructs from a large number of observed variables (e.g., from a large survey or experimental parameters), you can employ Factor Analysis [2] [3] [4].
The following diagrams, generated using the DOT language, illustrate a generic experimental workflow and a signaling pathway. They are designed according to your specifications for color, contrast, and layout.
This diagram outlines a high-level view of a sequential experimental process.
This diagram visualizes a generic cell signaling pathway, a common concept in drug development.
This flowchart provides a logical guide for selecting the appropriate data analysis method based on the research goal.
To ensure your diagrams are consistent and accessible, please adhere to the following rules, which have been applied in the examples above:
#4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368) [5].fontcolor attribute is explicitly set for all nodes to ensure high contrast against the fillcolor. For example, white text on dark colors and dark gray text on light colors.labeldistance attribute is set to 2.5 for all edges to ensure a clear gap between the label text and the edge line [6] [7].style="filled" attribute is used to activate the background color of nodes. The shape attribute defines the node's form (e.g., box, ellipse, diamond) [8].
| Issue | Possible Causes | Suggested Solutions | Key Parameters to Check |
|---|---|---|---|
| Low or No Activity | Incorrect pH or buffer conditions [1] | Optimize pH (check literature for SulA's optimum) [1] | Assay buffer pH and composition |
| Inappropriate temperature [1] | Perform activity assay at optimal temperature (typically 25-37°C) [1] [2] | Assay temperature, incubation time | |
| Presence of inhibitors [1] | Use protease inhibitors; check for drug/feedback inhibitors [1] | Sample purity, drug/inhibitor presence | |
| Enzyme denaturation during storage | Aliquot and store at -20°C; avoid freeze-thaw cycles [2] | Storage conditions, freeze-thaw cycles | |
| High Background Noise | Substrate degradation | Prepare fresh substrate; include no-enzyme controls [3] | Substrate solution freshness |
| Contaminating proteases [3] | Include specific protease inhibitors in buffers [3] | Inhibitor cocktail used | |
| Irreproducible Results | Inconsistent protein quantification | Standardize protein assay method; run samples in duplicate [2] | Protein concentration method |
| Improper sample handling | Keep samples on ice; minimize bench time [2] | Sample handling time and temperature | |
| Variable assay conditions | Prepare a master reaction mix for all samples [2] | Reaction mix consistency |
Q1: What are the primary factors that can affect my SulA enzyme activity assay? The main factors are temperature, pH, and the presence of inhibitors [1]. Enzyme activity increases with temperature up to an optimum, after which the enzyme denatures. Each enzyme has an optimal pH; moving away from this pH reduces activity. Inhibitors can bind to the enzyme, either competitively or non-competitively, reducing its efficiency [1]. Always run initial experiments to determine the optimal conditions for SulA.
Q2: How can I confirm that a faint band in my zymogram is due to SulA activity? You can use a specific inhibitor for your enzyme class. For example, EDTA is a chelator that inhibits metalloproteinases by removing required metal ions [3]. Include this inhibitor in your incubation buffer. If the band intensity decreases or disappears compared to the uninhibited control, it confirms the activity is from a metalloenzyme like SulA.
Q3: My samples show activity, but the values are highly variable between replicates. What should I check? This often points to issues with sample preparation or handling [2]. Ensure you:
Gelatin zymography is a sensitive technique to detect protease activity, capable of distinguishing between pro- and active enzyme forms [3]. Below is a summarized protocol for detecting MMP activity, which can be adapted for SulA.
Workflow for Gelatin Zymography
Stage 1: Preparation of Conditioned Media [3]
Stage 2: Running the Gel [3]
Stage 3: Gel Washing, Incubation, and Staining [3]
For colorimetric assays, you can adapt the principles from an amylase activity assay [2].
Calculating Enzyme Activity
Key Reagent Recipes for Colorimetric Assays [2]
| Reagent | Purpose | Example Composition |
|---|---|---|
| Assay Buffer | Provide optimal pH and ionic environment | 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5 [3] |
| Master Reaction Mix | Ensure consistent reaction conditions per well | Assay Buffer + Substrate [2] |
Use this decision-making pathway to systematically diagnose problems with your SulA enzyme activity.
Sulfonolipid synthesis involves complex chemical processes. Here are some frequently encountered issues and potential solutions based on a documented synthesis of IOR-1A [1].
| Issue Category | Specific Problem & Symptoms | Potential Causes | Suggested Solutions & Troubleshooting Steps |
|---|---|---|---|
| Reaction Steps | Low yield in decarboxylative cross-coupling [1]. | Suboptimal catalyst/ligand combination; unstable reaction intermediates [1]. | Screen Ni salts and ligands (e.g., NiCl₂·glyme with bipyridine); use activation reagents like CITU [1]. |
| Protecting Groups | Deprotection failures or side product formation [1]. | Instability of protecting groups (e.g., sulfonic esters) under reaction conditions [1]. | Evaluate stable protecting groups (e.g., phenyl sulfonate); optimize deprotection sequence and conditions (e.g., acidic hydrogenation) [1]. |
| Stereochemistry | Poor diastereoselectivity in key steps [1]. | Lack of stereochemical control during bond formation [1]. | Use chiral pool reagents (e.g., D-tartaric acid); control reaction geometry to favor approach from less hindered side [1]. |
| Product Handling | Difficulty in purification and isolation [1]. | Intrinsic reactivity and polarity of final sulfonolipid products [1]. | Employ a modular synthesis for easier access to intermediates; use final global deprotection with one purification step [1]. |
The diagram below outlines the key stages of a modular sulfonolipid synthesis and a logical path for diagnosing problems.
Q1: What are the critical parameters for the decarboxylative cross-coupling reaction? The reaction is highly dependent on the catalyst system. A combination of NiCl₂·glyme, bipyridine as a ligand, CITU as an activation reagent, and alkyl zinc reagents has been shown to provide good yields and high diastereoselectivity (dr 14:1) [1].
Q2: How can I introduce functional groups for creating chemical probes? Functional handles should be introduced before the final deprotection step. The synthesis allows for the incorporation of terminal alkenes in the alkyl chain, which can be later converted to primary alcohols or amines via hydroboration/oxidation or hydroamination, respectively. These can then be coupled to fluorophores or photoaffinity labels [1].
This protocol is adapted from the modular synthesis of sulfonolipid IOR-1A [1].
Here are solutions to common problems in drug discovery assays, which are fundamental techniques that underpin many quantification activities in a lab.
FAQ 1: My TR-FRET assay shows no signal or a very small assay window. What should I do?
A lack of signal in a TR-FRET assay is most commonly related to instrument setup or reagent preparation [1].
FAQ 2: The emission ratios in my TR-FRET data look very small. Is this normal?
Yes, this is expected and correct. In TR-FRET, you divide the acceptor signal by the donor signal to get the emission ratio. Since the donor signal is typically much stronger, the ratio is usually less than 1.0. The raw RFU values might be in the thousands, but the ratio factors these large numbers out. Some instruments multiply this ratio by 1,000 or 10,000 for display purposes, but the statistical significance of the data is not affected by this [1].
FAQ 3: How do I know if my assay is robust enough for screening?
The key metric is the Z'-factor, not just the size of the assay window. The Z'-factor incorporates both the assay window (the difference between the maximum and minimum signals) and the variability (standard deviation) of your data [1].
The table below summarizes the core concepts of TR-FRET data analysis based on these FAQs [1].
| Concept | Description | Best Practice / Note |
|---|---|---|
| Emission Ratio | Acceptor signal (e.g., 520 nm) divided by Donor signal (e.g., 495 nm). | The ratio is small (often <1.0); this is normal. |
| Donor as Internal Reference | The donor signal accounts for pipetting variances and lot-to-lot reagent variability. | Using the ratio, not raw RFU, is critical for robust data. |
| Response Ratio | Normalization of all data points by the average ratio at the bottom of the curve. | Assay window always starts at 1.0; does not affect IC50. |
| Z'-factor | Key metric for assay quality that combines assay window and data variability. | A value > 0.5 indicates an assay robust enough for screening. |
While a specific quantification protocol for caprine molecules wasn't available, the following methodology is adapted from a recent study on the physical stability of lotions made from caprine milk, yogurt, and kefir, which is a directly relevant application [2].
Aims: To analyze the physical stability of topical formulations containing caprine milk products under various storage conditions [2].
Methodology:
Key Findings:
The following diagram illustrates a generalized workflow for developing and testing a formulation with a bioactive component, such as a caprine milk product. This workflow synthesizes the steps from the stability study protocol above.
Due to the highly specific nature of your query, the search results did not contain a canonical signaling pathway for "caprine quantification." Therefore, the diagram below is an illustrative example of a generic pro-inflammatory signaling pathway that might be studied in the context of skin-aging, which was mentioned as a therapeutic target for caprine milk products [2]. The DOT script demonstrates all the required formatting rules.
The table below summarizes the core benefits and common issues this approach addresses.
| Aspect | Traditional Approach (Challenges) | AI-Optimized Approach (Benefits) |
|---|---|---|
| Trial Design | Relies on manual processes; can be overly complex [2] | Data-driven, simplified design; predicts risks/recruitment delays [1] |
| Amendments | Frequent and costly (some avoidable) [2] | Fewer, costly amendments by identifying problems early [1] |
| Timeline | Prone to delays in startup and recruitment [2] | Up to 30% faster trial planning and startup [1] |
| Cost | High due to inefficiencies and amendments [2] | Lower operational costs by reducing delays and waste [1] |
| Patient Centricity | High patient burden can impact recruitment/retention [2] | Designs consider & reduce patient burden (e.g., fewer visits) [1] |
Here are some common challenges and methodologies to address them, framed in a Q&A format.
Q: How can I reduce frequent and costly protocol amendments after a trial has started?
Q: Our trials are facing slow patient recruitment and high dropout rates. How can the protocol be optimized to address this?
Q: The overall trial design feels inefficient, leading to wasted resources and prolonged timelines. How can we improve it?
Since a core requirement was to use Graphviz for visualizations, here is a sample DOT script that models a simplified protocol optimization workflow. You can use this as a template.
Key Graphviz Features Used:
fontcolor for all nodes to ensure high contrast against the fillcolor, which is critical for readability [4]. For example, light text on dark colors (fontcolor="#FFFFFF" on fillcolor="#4285F4") and dark text on light colors (fontcolor="#202124" on fillcolor="#F1F3F4").labeldistance=2.5 is set at the graph level to ensure a clear gap between the edge's text and its line, improving readability [5].ellipse for start/end, rectangle for process steps) and styles (rounded, filled) are used to create a clear visual hierarchy and make the diagram more engaging [5].
Capsaicin is a crystalline, lipophilic compound classified as a BCS Class II drug, characterized by low water solubility but high permeability. This low solubility leads to poor dissolution rates and subsequently, low bioavailability, which is a primary challenge in formulation development [1]. Its solubility profile is as follows:
Here are proven methods to enhance the solubility and dissolution rate of capsaicin, from simple solvents to advanced nanotechnologies.
For basic laboratory preparation, capsaicin can be dissolved in organic solvents or oils. One study used ethanol as an intermediary to solubilize capsaicin in water [2].
The table below outlines a serial dilution method for preparing precise concentrations from a pure stock.
| Dilution Step | Ratio (Part:Solvent) | Resulting Concentration (Example) | Notes |
|---|---|---|---|
| First Dilution | 1:9 (e.g., 1 mL stock in 9 mL solvent) | Reduces concentration by 10x | Use distilled water or a compatible buffer [2]. |
| Second Dilution | 1:9 from the first dilution | Further reduces concentration | Repeat for higher dilution factors [2]. |
| Final Working Solution | e.g., 1:1 dilution of an intermediate | Target concentration (e.g., 1,000,000 SHU) | For a 16,000,000 SHU stock, a 1:15 v/v dilution in grapeseed oil achieves ~1,000,000 SHU [2]. |
Nanocrystals are a highly effective strategy to increase the surface area and saturation solubility of capsaicin. The following protocol is adapted from a study that successfully fabricated capsaicin nanocrystals [1].
Key Results: This method increased the saturation solubility of capsaicin in water to 12.0 ± 0.013 μg/mL and demonstrated an 89.94 ± 1.9% in vitro drug release within 24 hours [1].
Experimental Workflow:
Detailed Protocol [1]:
For aqueous-based applications, cyclodextrins can form inclusion complexes with capsaicin. A 2025 study established a method to directly extract capsaicin from an oil phase into water [3].
Experimental Protocol [3]:
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Solubility in Aqueous Buffer | Lipophilic nature of capsaicin. | Use a co-solvent (e.g., ethanol), or formulate nanocrystals. Use cyclodextrins as a solubilizing agent [2] [3] [1]. |
| Poor Dissolution Rate | Large particle size, low surface area. | Implement nanocrystal technology via high-speed homogenization [1]. |
| Formulation Instability | Crystal growth or aggregation. | Optimize the concentration of stabilizers like polymers (Carbopol) and surfactants (Tween 80) [1]. |
| Low Bioavailability | Poor solubility and dissolution in physiological conditions. | Advance from simple solutions to nanocrystal or lipid-based formulations to enhance saturation solubility [1]. |
Summary: AUC separates capsids based on buoyant density and sedimentation velocity, directly resolving empty, full, and intermediate populations without external standards [1].
Experimental Protocol:
Summary: CDMS measures mass-to-charge ratio of single ions, simultaneously determining mass and charge of individual capsids to differentiate empty (~3.8 MDa) and full (~5.3 MDa) populations [1].
Experimental Protocol:
Summary: Cryo-EM visually identifies and counts empty, full, and intermediate capsids through 2D/3D classification, providing direct visual assessment [1].
Experimental Protocol:
Summary: This method separately quantifies genome titer and capsid titer in a single test, using proximity ligation and antibody binding for highly precise full/empty ratio measurement [2].
Experimental Protocol (VeriCheck Kit):
The experimental workflow for the ddPCR method can be visualized as follows:
The table below summarizes quantitative performance data for different techniques in measuring empty capsid percentages [1].
| Theoretical % Empty | AUC % Empty | CDMS % Empty | Cryo-EM % Empty | Titer Ratio % Empty | SEC-MALS % Empty |
|---|---|---|---|---|---|
| 100% | 100% | 100% | 99% | 100% | 100% |
| 83% | 85% | 84% | 95% | 87% | 90% |
| 75% | 76% | 78% | 92% | 85% | 81% |
| 50% | 55% | 49% | 74% | 64% | 58% |
| 33% | 41% | 38% | 67% | 47% | 40% |
| 9% | 10% | 8% | 34% | 25% | 9% |
| 0% | 3% | 0% | 14% | 15% | 0% |
Capnine is a sulfonolipid found in the outer membrane of certain bacteria within the phylum Bacteroidetes [1]. These lipids are structurally similar to the sphingolipids found in eukaryotes and are known to play a role in the gliding motility of these bacteria [1]. Recent research suggests that sulfonolipids produced by the human microbiota may play important roles in maintaining health or causing diseases, though the specific mechanisms are still under investigation [2].
The table below summarizes the core information available on this compound and its derivatives.
| Aspect | Description |
|---|---|
| Structure | 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate [1]. Structurally analogous to sphingolipids [1]. |
| Natural Role | Component of the bacterial outer membrane; involved in gliding motility in Bacteroidetes [1]. |
| Biosynthesis | A three-step pathway: CapA (cysteate synthase), CapB (cysteate-fatty acyltransferase), CapC (dehydrothis compound reductase) [1]. |
| Distribution | Widespread in diverse bacterial species within the human microbiota (vaginal, gut) and in environmental/ pathogenic gliding bacteria [2] [1]. |
| Potential Activity | Implicated in influencing biointeractions within the complex human microbial ecosystem [2]. Specific biological activities against mammalian targets are not detailed in the retrieved results. |
The biosynthetic pathway for this compound has been identified in bacteria like Capnocytophaga ochracea and Ornithobacterium rhinotracheale [1]. The following diagram illustrates this three-step enzymatic process.
Diagram Title: Three-Step Enzymatic Biosynthesis of this compound
Although no direct link between this compound and the Wnt/β-catenin pathway was found in the search results, sphingolipids are known to modulate various signaling pathways. The Wnt pathway is a crucial cellular signaling cascade that, when dysregulated, is implicated in many cancers [3] [4]. The following diagram maps the core Wnt/β-catenin pathway, which could serve as a reference for future research into potential interactions with sulfonolipids.
Diagram Title: Core Wnt/β-catenin Signaling Pathway
The search results confirm active research into sulfonolipids but reveal a significant lack of data for the direct comparison you requested.
The following table summarizes the key differences between these two PLP-dependent enzymes based on current research.
| Feature | Serine Palmitoyltransferase (Spt) | Cysteate acyl-ACP Transferase (SulA) |
|---|---|---|
| Primary Reaction | Condensation of L-serine and acyl-ACP to form 3-ketodihydrosphingosine [1] | Condensation of cysteate and acyl-ACP to form 3-ketocapnine [1] |
| Primary Substrates | - L-Serine
The comparative understanding of SulA and Spt is derived from a combination of bioinformatic, biochemical, and structural biology techniques.
Researchers identified the SulA enzyme (alfi_1224) in Alistipes finegoldii through a bioinformatic analysis looking for genes encoding the α-oxoamine synthase (AOS) protein superfamily [1].
alfi_1224 gene was expressed in Escherichia coli to produce the enzyme [1].[14C]16:0-ACP (palmitoyl-ACP) was synthesized as the physiological acyl donor [1].[14C]16:0-ACP and cysteate. The formation of the product, 3-ketothis compound, was tracked using the radiolabel [1].[14C]16:0-CoA instead of ACP, confirming that acyl-CoA is a poor substrate for SulA [1].The crystal structure of SulA was resolved via X-ray crystallography, which was pivotal for a direct comparison with known bacterial Spt structures [1].
The diagrams below illustrate the position of each enzyme in its respective biosynthetic pathway and their structural relationship.
To create a comprehensive and objective comparison guide, the content should be built around several core pillars. The framework below outlines these key components.
Structured tables are essential for presenting quantitative data clearly. Below are examples of the key metrics you should include.
Table 1: Accuracy and Precision Profile This table compares core performance metrics across different sample concentrations.
Table 2: Limit of Detection (LOD) and Quantification (LOQ) This table highlights the sensitivity of each method.
| Method | LOD | LOQ | Linear Range |
|---|---|---|---|
| [Your Product] | 0.1 ng/mL | 0.5 ng/mL | 0.5 - 200 ng/mL |
| Alternative A | 0.2 ng/mL | 1.0 ng/mL | 1.0 - 150 ng/mL |
| Alternative B | 0.5 ng/mL | 2.0 ng/mL | 2.0 - 100 ng/mL |
A strong validation guide should also acknowledge and address potential challenges in cross-laboratory studies.
To move forward with your specific guide for this compound, I suggest the following steps:
| Feature | Sulfonolipids | Sphingolipids |
|---|---|---|
| Core Structure | Sphingoid-like base with a sulfonic acid head group [1] [2] | Sphingoid base (e.g., sphingosine); central ceramide backbone [3] [4] [5] |
| Primary Head Group | Cysteate (from cysteic acid) [2] | Variable (e.g., phosphocholine, sugars) forming ceramide, sphingomyelin, glycosphingolipids [3] [4] |
| Key Bond | Carbon-sulfur bond in head group [1] | Carbon-carbon and carbon-nitrogen bonds in backbone; amide bond in ceramide [4] |
| Organism Prevalence | Predominantly in certain gliding bacteria (Bacteroidetes) [1] [2] | Ubiquitous in eukaryotes (animals, plants, fungi) [3] [5] |
| Primary Biological Role | Structural component of bacterial membranes; signaling in cross-kingdom communication (e.g., inhibiting rosette formation in S. rosetta) [1] | Structural component of eukaryotic membranes (especially lipid rafts); crucial signaling molecules in apoptosis, proliferation, and stress response [3] [6] [4] |
| Therapeutic Relevance | Emerging role in understanding bacterial-eukaryote signaling and evolution of multicellularity [1] | Well-established role in human disease; targets for cancer, autoimmune diseases, and neurodegeneration [3] [7] [4] |
While both lipid classes share a similar long-chain amino alcohol backbone, their defining structural difference lies in the polar head group. Sulfonolipids feature a sulfonic acid group attached to the backbone [1] [2]. In contrast, sphingolipids feature a central ceramide molecule, which can be modified with various polar head groups like phosphocholine (to form sphingomyelin) or carbohydrates (to form glycosphingolipids) [3] [4].
These structural differences arise from distinct biosynthetic pathways, as shown in the diagrams below.
The following diagram outlines the core pathway for sphingolipid synthesis in eukaryotes, highlighting the central role of ceramide [3] [4] [5].
The diagram below illustrates the proposed biosynthetic pathway for sulfonolipids like capnine in bacteria, showing the key sulfonated precursor [2].
Your research may require different methodologies for studying these lipids. The table below summarizes key experimental protocols.
| Target Lipid | Experimental Objective | Key Methodology | Protocol Highlights |
|---|---|---|---|
| Sphingolipids | Analyze metabolism & transport in vivo (e.g., in yeast) [8] | Metabolic Labeling with Radioactive Precursors | Use of ( ^3H )-labeled precursors (e.g., myo-inositol, dihydrosphingosine); lipid extraction; separation & analysis via TLC and scintillation counting [8]. |
| Sphingolipids | Comprehensive profiling in clinical/biological samples [9] | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Robust lipid extraction (e.g., Folch, Bligh & Dyer); careful sample preparation from plasma/serum; use of internal standards for quantification [9]. |
| Sulfonolipids | Synthesis of natural products & functional probes (e.g., IOR-1A) [1] | Modular Total Synthesis & Derivatization | Decarboxylative cross-coupling to build carbon backbone; introduction of fluorescent or photoaffinity tags for localization and target identification (e.g., in S. rosetta) [1]. |
Here is a structured approach to organizing your comparison, drawing from established methodologies for comparative analysis and scientific reporting [1] [2] [3].
| Section | Key Components | Purpose & Tips |
|---|---|---|
| Introduction & Frame of Reference | Define analysis objective, select compared entities (e.g., Capnine vs. Alternatives A, B, C), establish common grounds for comparison [2]. | Set context and rationale; explain why the comparison matters for researchers. |
| Criteria & Metrics | Define comparison criteria (e.g., efficacy, potency, selectivity, toxicity, cost). Select quantifiable metrics (e.g., IC50, Ki, CC50) [1]. | Ensure objective, data-driven comparison; use same metrics for all entities. |
| Experimental Protocols | Provide detailed, reproducible methodologies for all cited experiments. Use standardized checklists for key information [4] [5]. | Ensure transparency and reproducibility, which is crucial for scientific credibility. |
| Results & Data Summary | Summarize all quantitative data in structured tables. Use charts (e.g., bar graphs, multi-axis line charts) for visual comparison [3]. | Present data clearly for easy cross-referencing and immediate visual insight. |
| Discussion & Conclusion | Formulate a thesis statement based on the data. Organize discussion (point-by-point or block method), connect findings to draw conclusions [2]. | Interpret data, highlight key strengths/weaknesses, and present a reasoned conclusion. |
For the experimental protocols section of your guide, providing sufficient detail is critical for reproducibility. Here is a checklist of key data elements to include, derived from reporting guidelines in the life sciences [4].
| Data Element Category | Specific Details to Include |
|---|---|
| Sample | Biological source, characteristics, preparation methods, and unique identifiers where applicable [5]. |
| Reagents & Chemicals | Chemical name, manufacturer, catalog number, lot number, purity, concentration, and solvent [4]. |
| Instruments & Equipment | Device name, manufacturer, model number, and specific settings or parameters used [5]. |
| Procedure Workflow | A sequential, step-by-step description of the process. Include durations, temperatures, and critical notes or troubleshooting tips [4] [5]. |
| Data Analysis Methods | Software used, statistical tests, and criteria for determining results (e.g., significance threshold). |
To meet the requirement for Graphviz diagrams, here are examples of how you can visualize a general experimental workflow and a signaling pathway. You can adapt these templates for your specific content related to "this compound."
This diagram outlines a logical flow for a multi-stage experiment.

This diagram models a signaling pathway where a drug acts as an inhibitor, which is a common mechanism in drug development.

Since the specific data for "this compound" was not available in my search, you may need to conduct a more targeted investigation: